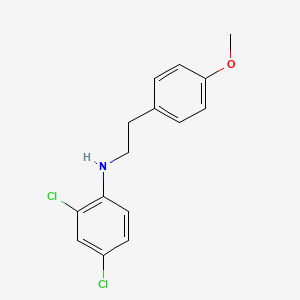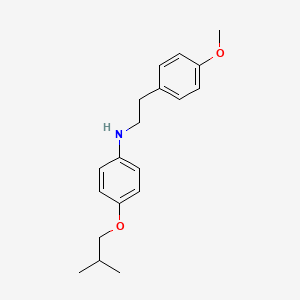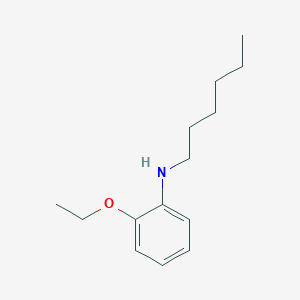
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that likely contains a triazole ring, a carboxylic acid group, and a fluoromethylphenyl group . Triazole rings are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are often used in pharmaceuticals and have various biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 1,2,4-triazole-containing scaffolds, are synthesized using 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Potential : Triazole derivatives, including those related to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized using microwave-assisted methods. These derivatives have demonstrated significant analgesic effects in in vivo studies, indicating potential applications in pain management (Zaheer et al., 2021).
Photophysical Properties and Application Prospects : Novel triazole derivatives have been synthesized, showing bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties suggest potential applications in sensors for monitoring and controlling pH, as well as in biological research due to their sensitivity to structural changes and the microenvironment (Safronov et al., 2020).
PPARalpha/delta Agonist Effects : Certain 1,2,3-triazole analogues, including derivatives of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have shown potent agonist activities for PPARalpha and PPARdelta in a luciferase-based assay. This indicates their potential as dual PPAR agonists, which could be significant in metabolic and cardiovascular diseases (Ciocoiu et al., 2010).
Antiviral Evaluation : N-amino-1,2,3-triazole derivatives have been evaluated for their antiviral effects against Cantagalo virus replication in cell culture. Some derivatives, including those related to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have exhibited significant antiviral effects (Jordão et al., 2009).
Antibacterial Activity : Triazole derivatives have been evaluated for antibacterial activity against various human pathogenic bacteria. Certain compounds demonstrated significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj et al., 2018).
Anticancer Activity : Some 1,2,4-triazolo[3,4-b]-thiadiazole derivatives, synthesized from 1,2,4-triazoles, have shown in vitro anticancer activity. This underscores the potential of triazole derivatives in developing anticancer drugs (Bhat et al., 2004).
Synthesis and Structural Analysis : Extensive research has been done on the synthesis and structural analysis of various 1,2,4-triazole derivatives. This includes studies on their crystal structure and theoretical analysis of intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Shukla et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPVXVYMMWNAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)



![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)

![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)

